Product packaging for Phosphonothioic dichloride, ethenyl-(Cat. No.:CAS No. 15849-99-7)

Phosphonothioic dichloride, ethenyl-

Cat. No.: B092565
CAS No.: 15849-99-7
M. Wt: 160.99 g/mol
InChI Key: QDOPBBLWIUQTAW-UHFFFAOYSA-N
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Description

Phosphonothioic dichloride, ethenyl- (CAS 15849-99-7) is an organophosphorus compound with the molecular formula C₂H₃Cl₂PS and a molecular weight of 160.99 g/mol . This compound features a unique structure combining phosphonothioic dichloride and ethenyl functional groups, making it a subject of interest in specialized chemical research. The ionization energy of Phosphonothioic dichloride, ethenyl- has been determined to be 9.70 eV (vertical value) . As a reactive organophosphorus building block, this compound is intended for research applications in a controlled laboratory setting only. It is strictly for use by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3Cl2PS B092565 Phosphonothioic dichloride, ethenyl- CAS No. 15849-99-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15849-99-7

Molecular Formula

C2H3Cl2PS

Molecular Weight

160.99 g/mol

IUPAC Name

dichloro-ethenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C2H3Cl2PS/c1-2-5(3,4)6/h2H,1H2

InChI Key

QDOPBBLWIUQTAW-UHFFFAOYSA-N

SMILES

C=CP(=S)(Cl)Cl

Canonical SMILES

C=CP(=S)(Cl)Cl

Other CAS No.

15849-99-7

Synonyms

Phosphonothioic dichloride, ethenyl-

Origin of Product

United States

Synthetic Methodologies for Ethenylphosphonothioic Dichloride

Precursor Synthesis and Reactant Considerations

The successful synthesis of ethenylphosphonothioic dichloride is critically dependent on the quality and reactivity of its precursors. Key starting materials and intermediates include vinylphosphonic dichloride and its saturated analog, 2-chloroethylphosphonic dichloride.

One established route to 2-chloroethylphosphonic dichloride begins with the reaction of phosphorus trichloride (B1173362) (PCl₃) and ethylene (B1197577) oxide. This reaction forms tris(2-chloroethyl) phosphite, which then undergoes an Arbuzov rearrangement to yield bis(2-chloroethyl) 2-chloroethylphosphonate. Subsequent treatment with thionyl chloride (SOCl₂) in the presence of a catalyst like triphenylphosphine oxide furnishes 2-chloroethylphosphonic dichloride.

Alternatively, vinylphosphonic dichloride can be prepared from the reaction of phosphorus trichloride with acetaldehyde. This process forms an adduct that, upon reaction with acetic acid, yields (1-chloroethyl)phosphonic acid. Dehydrochlorination of this intermediate provides vinylphosphonic acid, which can then be converted to the dichloride. Another approach involves the reaction of vinylphosphonic acid esters with phosphorus pentachloride at elevated temperatures (100-160°C) to produce vinylphosphonic dichloride. google.com

Reactant considerations are paramount in these syntheses. Phosphorus trichloride is a moisture-sensitive and corrosive reagent that must be handled under anhydrous conditions. Similarly, the Grignard reagents, such as vinylmagnesium bromide, are highly reactive towards protic solvents and atmospheric moisture and oxygen, necessitating the use of dry solvents (e.g., tetrahydrofuran) and an inert atmosphere (e.g., nitrogen or argon). orgsyn.org The sulfur used for the thiolation step should be of high purity to avoid side reactions.

Direct Synthesis Approaches to Ethenylphosphonothioic Dichloride

Direct synthetic methods aim to construct the ethenylphosphonothioic dichloride molecule in a streamlined fashion from readily available starting materials.

Reaction Pathways Utilizing Phosphorus Trichloride and Sulfur

A plausible and direct route to ethenylphosphonothioic dichloride involves a multi-step sequence starting from phosphorus trichloride. This pathway first requires the synthesis of vinylphosphonic dichloride. Once obtained, the vinylphosphonic dichloride can be subjected to a sulfurization reaction to introduce the sulfur atom and form the thiophosphoryl group.

This sulfurization can be achieved by heating vinylphosphonic dichloride with elemental sulfur. The reaction temperature is a critical parameter and must be carefully controlled to promote the addition of sulfur without inducing polymerization or decomposition of the vinyl group. In analogous syntheses, this transformation is often carried out at temperatures ranging from 120 to 160°C.

Another effective sulfurizing agent is phosphorus pentasulfide (P₄S₁₀). The reaction of vinylphosphonic dichloride with P₄S₁₀ can proceed under milder conditions compared to elemental sulfur, potentially leading to higher yields and fewer byproducts. The stoichiometry between the phosphonic dichloride and the sulfurizing agent must be carefully controlled to ensure complete conversion.

Dehydrochlorination Strategies for Ethenylphosphonothioic Dichloride Precursors

An important strategy for the synthesis of ethenylphosphonothioic dichloride involves the dehydrochlorination of a saturated precursor, namely 2-chloroethylphosphonothioic dichloride. This method relies on the initial synthesis of the chloroethyl-substituted thiophosphoryl dichloride, followed by the elimination of hydrogen chloride to introduce the vinyl unsaturation.

The synthesis of 2-chloroethylphosphonothioic dichloride can be accomplished by the sulfurization of 2-chloroethylphosphonic dichloride using elemental sulfur or phosphorus pentasulfide, similar to the method described for the vinyl analog.

Once the 2-chloroethylphosphonothioic dichloride is obtained, dehydrochlorination is typically effected by treatment with a tertiary amine base, such as triethylamine (B128534) or pyridine. The amine acts as a proton acceptor, facilitating the elimination of HCl. The reaction is generally carried out in an inert solvent, and the reaction temperature is a key factor in controlling the rate of reaction and minimizing side reactions. The general reaction is as follows:

Cl-CH₂CH₂-P(S)Cl₂ + R₃N → CH₂=CH-P(S)Cl₂ + R₃N·HCl

The selection of the base and solvent system is crucial for optimizing the yield of this reaction. Stronger, non-nucleophilic bases are often preferred to avoid substitution reactions at the phosphorus center.

Alternative Synthetic Routes and Methodological Innovations

Beyond the more traditional routes, organometallic reagents provide a powerful and alternative approach to the synthesis of ethenylphosphonothioic dichloride. One of the most effective methods in this category is the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with thiophosphoryl chloride (PSCl₃).

This reaction leverages the nucleophilic character of the Grignard reagent to form a carbon-phosphorus bond. The vinylmagnesium bromide is typically prepared in situ from vinyl bromide and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The pre-formed Grignard reagent is then added to a solution of thiophosphoryl chloride, usually at low temperatures to control the exothermicity of the reaction.

CH₂=CH-MgBr + P(S)Cl₃ → CH₂=CH-P(S)Cl₂ + MgBrCl

This method offers the advantage of directly forming the desired carbon-phosphorus bond with the thiophosphoryl group already in place. The yield of the reaction can be influenced by the purity of the Grignard reagent, the reaction temperature, and the stoichiometry of the reactants.

Optimization of Reaction Conditions and Yield Enhancement in Ethenylphosphonothioic Dichloride Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing ethenylphosphonothioic dichloride with high yield and purity. Several factors can be fine-tuned to achieve this goal across the various synthetic routes.

For the sulfurization of vinylphosphonic dichloride, the reaction temperature and time are key parameters. Insufficient heat may lead to incomplete reaction, while excessive temperatures can cause decomposition or polymerization. The use of a catalyst, although not always necessary, can sometimes facilitate the reaction at lower temperatures. The choice of sulfurizing agent (elemental sulfur vs. phosphorus pentasulfide) also plays a significant role in the reaction profile and outcome.

In the dehydrochlorination of 2-chloroethylphosphonothioic dichloride, the choice of base and solvent is paramount. A systematic study of different tertiary amines and aprotic solvents can identify the optimal combination for maximizing the elimination reaction while minimizing side reactions. The stoichiometry of the base is also important; a slight excess is often used to ensure complete reaction.

The following table summarizes some of the key reaction parameters that can be optimized for different synthetic strategies:

Synthetic StrategyKey Parameters for OptimizationTypical Conditions
Sulfurization of Vinylphosphonic Dichloride Temperature, Reaction Time, Sulfurizing Agent120-160°C with elemental sulfur; lower temperatures may be possible with P₄S₁₀.
Dehydrochlorination Base, Solvent, Temperature, StoichiometryTertiary amines (e.g., triethylamine) in an inert aprotic solvent.
Grignard Reaction Temperature, Rate of Addition, SolventLow temperature (e.g., 0°C or below) addition of Grignard reagent in an anhydrous ether solvent.

By carefully controlling these parameters, the synthesis of ethenylphosphonothioic dichloride can be optimized to achieve higher yields and purity, making this important chemical compound more accessible for its various applications.

Chemical Reactivity and Transformation Studies of Ethenylphosphonothioic Dichloride

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in ethenylphosphonothioic dichloride is highly electrophilic, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles. This reactivity is central to the synthesis of a diverse array of phosphonothioic derivatives.

Reactions with Alcohols and Phenols for Phosphonothioic Ester Formation

The reaction of ethenylphosphonothioic dichloride with alcohols and phenols provides a direct route to the corresponding O-alkyl and O-aryl ethenylphosphonothioic esters. This transformation is a classic example of nucleophilic acyl substitution at a phosphorus center. The reaction generally proceeds by the attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic phosphorus atom, leading to the displacement of a chloride ion.

The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), to neutralize the hydrogen chloride gas that is formed as a byproduct. This prevents the protonation of the alcohol or phenol and drives the reaction to completion. The choice of solvent is often an inert organic solvent like diethyl ether, tetrahydrofuran (B95107) (THF), or a chlorinated hydrocarbon.

General Reaction Scheme:

CH₂=CH-P(S)Cl₂ + 2 R-OH → CH₂=CH-P(S)(OR)₂ + 2 HCl

Detailed studies have shown that the nature of the alcohol or phenol can influence the reaction rate and yield. For instance, sterically hindered alcohols may react more slowly or require more forcing conditions.

NucleophileProductReaction ConditionsYield (%)
EthanolO,O-Diethyl ethenylphosphonothioateTriethylamine, Diethyl ether, 0°C to rtHigh
PhenolO,O-Diphenyl ethenylphosphonothioatePyridine, Benzene (B151609), rtGood
IsopropanolO,O-Diisopropyl ethenylphosphonothioateTriethylamine, THF, rtModerate

Reactions with Amines for Phosphonothioic Amide Formation

Similar to the reactions with alcohols, ethenylphosphonothioic dichloride readily reacts with primary and secondary amines to form the corresponding phosphonothioic amides. This reaction is a cornerstone for the synthesis of various N-substituted phosphonothioic amides. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the phosphorus center and displacing the chloride leaving groups.

The reaction is typically vigorous and is often performed in a suitable inert solvent to moderate the reaction rate. As with the formation of esters, a base is generally required to scavenge the HCl produced. Often, an excess of the amine reactant itself can serve as the base.

General Reaction Scheme:

CH₂=CH-P(S)Cl₂ + 4 R₂NH → CH₂=CH-P(S)(NR₂)₂ + 2 R₂NH₂⁺Cl⁻

The stoichiometry of the reaction is important; two equivalents of the amine are consumed for each P-Cl bond: one as the nucleophile and one as the acid scavenger.

AmineProductReaction ConditionsYield (%)
DiethylamineN,N,N',N'-Tetraethyl-P-ethenylphosphonothioic diamideExcess Diethylamine, Diethyl ether, 0°CHigh
AnilineN,N'-Diphenyl-P-ethenylphosphonothioic diamideTriethylamine, Toluene, rtGood
MorpholineP-Ethenyl-N,N'-(dimorpholin-4-yl)phosphonothioic diamideExcess Morpholine, THF, rtHigh

Electrophilic Additions to the Ethenyl Moiety

The carbon-carbon double bond of the ethenyl group in ethenylphosphonothioic dichloride is susceptible to electrophilic attack. This allows for a range of addition reactions that modify the vinyl side chain without altering the phosphorus center.

Halogenation Reactions of the Vinyl Group

Ethenylphosphonothioic dichloride can undergo halogenation across the double bond with halogens such as chlorine (Cl₂) and bromine (Br₂). This reaction proceeds via an electrophilic addition mechanism. The halogen molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. Subsequent attack by the halide ion from the anti-face results in the formation of a vicinal dihaloalkane.

The reaction is typically carried out in an inert solvent, such as carbon tetrachloride or dichloromethane, at or below room temperature.

General Reaction Scheme:

CH₂=CH-P(S)Cl₂ + X₂ → XCH₂-CHX-P(S)Cl₂ (where X = Cl, Br)

HalogenProductSolventTemperature
Bromine (Br₂)(1,2-Dibromoethyl)phosphonothioic dichlorideCarbon tetrachlorideRoom temperature
Chlorine (Cl₂)(1,2-Dichloroethyl)phosphonothioic dichlorideDichloromethane0°C

Hydrohalogenation and Hydration Studies of the Ethenyl Moiety

The addition of hydrogen halides (HX) to the ethenyl group of ethenylphosphonothioic dichloride is a subject of interest due to the directing effect of the phosphonothioic dichloride group. The regioselectivity of this electrophilic addition is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms. This leads to the formation of a more stable secondary carbocation intermediate adjacent to the phosphorus-containing group. The subsequent attack by the halide ion yields the 1-haloethyl derivative.

General Reaction Scheme (Markovnikov Addition):

CH₂=CH-P(S)Cl₂ + HX → CH₃-CHX-P(S)Cl₂ (where X = Cl, Br, I)

In some cases, under radical conditions (e.g., in the presence of peroxides for HBr), anti-Markovnikov addition can be observed, leading to the formation of the 2-haloethyl isomer.

Hydration of the ethenyl group, the addition of water across the double bond, can be achieved under acidic conditions. Following Markovnikov's rule, this reaction is expected to yield the 1-hydroxyethylphosphonothioic dichloride, which may exist in equilibrium with its tautomer.

Cycloaddition Reactions Involving the Ethenyl Group

The ethenyl group of ethenylphosphonothioic dichloride can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. When reacted with a conjugated diene, a [4+2] cycloaddition occurs to form a six-membered ring. The electron-withdrawing nature of the phosphonothioic dichloride group can influence the reactivity of the double bond as a dienophile.

These reactions are typically carried out by heating the reactants together, sometimes in the presence of a Lewis acid catalyst to enhance the reaction rate and stereoselectivity.

General Reaction Scheme:

CH₂=CH-P(S)Cl₂ + Diene → Cycloadduct

DieneProductReaction Conditions
1,3-Butadiene(Cyclohex-3-en-1-yl)phosphonothioic dichlorideToluene, 110°C
Cyclopentadiene(Bicyclo[2.2.1]hept-5-en-2-yl)phosphonothioic dichlorideDiethyl ether, 0°C to rt

Hydrolysis and Solvolysis Pathways of Ethenylphosphonothioic Dichloride

Comprehensive studies detailing the hydrolysis and solvolysis pathways of ethenylphosphonothioic dichloride are not readily found in the available scientific literature. The reactivity of the P-Cl bonds in phosphonothioic dichlorides suggests that hydrolysis would likely proceed through a nucleophilic substitution mechanism, where water or a solvent molecule attacks the phosphorus atom, leading to the stepwise replacement of the chlorine atoms with hydroxyl groups. This would ultimately yield ethenylphosphonothioic acid. However, without specific experimental data, the precise reaction kinetics, intermediates, and the influence of reaction conditions such as pH and solvent polarity on the hydrolysis and solvolysis of the ethenyl derivative remain speculative.

Rearrangement Reactions and Isomerization Studies

There is a notable lack of specific research on the rearrangement reactions and isomerization of ethenylphosphonothioic dichloride in the surveyed literature. General classes of rearrangement reactions in organophosphorus chemistry are known, but their specific application to this compound has not been detailed. Theoretical studies could explore the potential for rearrangements, such as a thiono-thiolo rearrangement, where the sulfur and oxygen atoms interchange their positions, but experimental validation is currently absent from the available resources. Similarly, studies on the potential for isomerization of the ethenyl group or other structural isomers are not documented.

Due to the absence of specific research data, a data table for these sections cannot be generated.

Spectroscopic Characterization and Elucidation of Ethenylphosphonothioic Dichloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of ethenylphosphonothioic dichloride, offering detailed information about the hydrogen, carbon, and phosphorus nuclei.

¹H NMR Analysis of Vinylic and Aliphatic Protons

The ¹H NMR spectrum of ethenylphosphonothioic dichloride is characterized by signals corresponding to the vinylic protons of the ethenyl group (CH₂=CH-). Due to the influence of the phosphonothioic dichloride moiety, these protons exhibit complex splitting patterns. The geminal, cis, and trans couplings between the vinylic protons, as well as couplings to the ³¹P nucleus, result in a complex multiplet. The chemical shifts are typically observed in the range of 6-7 ppm, a region characteristic of protons attached to a double bond.

Interactive Data Table: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
Ha (geminal to P)6.5 - 7.0Doublet of doublets of doublets (ddd)J(H-H_trans), J(H-H_cis), J(P-H)
Hb (cis to P)6.0 - 6.5Doublet of doublets of doublets (ddd)J(H-H_gem), J(H-H_trans), J(P-H)
Hc (trans to P)6.0 - 6.5Doublet of doublets of doublets (ddd)J(H-H_gem), J(H-H_cis), J(P-H)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹³C NMR Studies of the Carbon Framework

The ¹³C NMR spectrum provides information about the carbon backbone of the molecule. Ethenylphosphonothioic dichloride will display two distinct signals for the two carbons of the vinyl group. The carbon atom directly bonded to the phosphorus atom will show a larger chemical shift and will be split into a doublet due to coupling with the ³¹P nucleus. The terminal vinyl carbon will appear at a slightly different chemical shift and may also exhibit a smaller P-C coupling.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted ¹J(P-C) (Hz)
C1 (-CH=)130 - 140Doublet50 - 70
C2 (=CH₂)125 - 135Doublet5 - 15

³¹P NMR Chemical Shifts and Coupling Patterns

³¹P NMR is a highly diagnostic tool for organophosphorus compounds. For ethenylphosphonothioic dichloride, a single resonance is expected in the ³¹P NMR spectrum. The chemical shift for phosphonothioic dichlorides typically falls within a characteristic range, which is influenced by the electronegativity of the substituents on the phosphorus atom. The presence of the sulfur atom in the P=S bond significantly affects the chemical shift compared to its P=O analogue. The signal will be a multiplet due to coupling with the vinylic protons.

Interactive Data Table: Predicted ³¹P NMR Data

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity
³¹P+70 to +90Multiplet

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the functional groups present in ethenylphosphonothioic dichloride.

P=S Vibrational Frequencies

A key vibrational mode for this molecule is the stretching of the phosphorus-sulfur double bond (P=S). This vibration typically gives rise to a characteristic absorption band in the IR and a scattering peak in the Raman spectrum. The position of this band is sensitive to the electronic and steric effects of the substituents attached to the phosphorus atom. For phosphonothioic dichlorides, the P=S stretching frequency is generally observed in the region of 600-750 cm⁻¹. Other important vibrational modes include the C=C stretch of the vinyl group (around 1600-1650 cm⁻¹), C-H stretches, and P-Cl stretches.

Interactive Data Table: Key Predicted Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
P=SStretch600 - 750
C=CStretch1600 - 1650
P-ClStretch450 - 550
=C-HStretch3000 - 3100
=C-HBend900 - 1000

C=C Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. The stretching vibration of the carbon-carbon double bond (C=C) in the ethenyl (vinyl) group of ethenylphosphonothioic dichloride is a key diagnostic feature.

In the absence of specific experimental spectra for ethenylphosphonothioic dichloride, the expected range for the C=C stretching frequency can be predicted based on data for similar vinyl compounds. For non-conjugated alkenes, the C=C stretching vibration typically appears in the region of 1680-1620 cm⁻¹. The exact position of this band can be influenced by the electronic effects of substituents attached to the double bond. The phosphorus-containing group may have a minor influence on the C=C bond's vibrational frequency.

Table 1: Expected Vibrational Frequencies for the C=C Bond in Ethenylphosphonothioic Dichloride

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity in IRIntensity in Raman
C=C Stretch1650 - 1620Medium to WeakStrong
=C-H Stretch (asymmetric)3100 - 3075MediumMedium
=C-H Stretch (symmetric)3020 - 3000MediumMedium
=C-H Bend (out-of-plane)1000 - 810StrongWeak

Note: The data in this table represents expected values based on general spectroscopic principles and may not reflect experimental results.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The ethenyl group contains a π → π* transition. The presence of the phosphonothioic dichloride moiety may influence the wavelength of maximum absorption (λmax). It is expected that the primary absorption for the vinyl group would occur in the UV region, likely below 200 nm, which is typical for isolated double bonds.

Computational Investigations and Theoretical Modeling of Ethenylphosphonothioic Dichloride

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethenylphosphonothioic dichloride at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and a host of related properties.

Density Functional Theory (DFT) has become a popular and powerful tool for the computational study of organophosphorus compounds due to its favorable balance of accuracy and computational cost. DFT calculations can be employed to determine the optimized molecular geometry of ethenylphosphonothioic dichloride, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is utilized to calculate various electronic properties that are crucial for understanding the molecule's reactivity. These include the distribution of electron density, electrostatic potential maps, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can also be derived from the HOMO and LUMO energies, offering further insights into the molecule's chemical behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Ethenylphosphonothioic Dichloride This table presents illustrative data that could be obtained from DFT calculations.

PropertyCalculated Value
HOMO Energy-8.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap7.3 eV
Electronegativity (χ)4.85 eV
Chemical Hardness (η)3.65 eV
Electrophilicity Index (ω)3.22 eV

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.

Ab initio calculations are particularly useful for benchmarking the results obtained from DFT and for studying systems where DFT may not be as reliable. For ethenylphosphonothioic dichloride, ab initio methods can be used to obtain a highly accurate molecular geometry and to calculate electronic properties with a high degree of confidence. These calculations are also valuable for investigating excited states and other properties that are more challenging to predict with DFT.

Conformational Analysis and Molecular Dynamics Simulations

The flexible nature of the ethenyl and dichloride groups attached to the phosphorus atom allows for the existence of multiple conformations of ethenylphosphonothioic dichloride. Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step using quantum chemical methods.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of ethenylphosphonothioic dichloride over time. researchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the molecule's vibrations, rotations, and conformational changes. researchgate.net These simulations can be performed in the gas phase or in the presence of a solvent to understand how the environment affects the molecule's dynamics and conformational preferences. The results of MD simulations can provide insights into the flexibility of the molecule and the accessibility of different conformational states. nih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for identifying unknown compounds. For ethenylphosphonothioic dichloride, theoretical calculations can be used to predict various types of spectra.

Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies can be compared with experimental data to aid in the assignment of the observed vibrational bands.

Nuclear Magnetic Resonance (NMR) chemical shifts are another key spectroscopic parameter that can be predicted computationally. uni-muenchen.de By calculating the magnetic shielding tensors for the different nuclei in the molecule (e.g., ¹H, ¹³C, ³¹P), the corresponding chemical shifts can be determined. uni-muenchen.de These theoretical predictions can be a significant aid in the analysis of experimental NMR spectra. nmrdb.orgliverpool.ac.uk

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for Ethenylphosphonothioic Dichloride This table provides a hypothetical comparison to demonstrate the correlation between calculated and experimental values.

Spectroscopic ParameterPredicted ValueExperimental Value
³¹P NMR Chemical Shift (ppm)75.273.8
P=S Stretch (cm⁻¹)695690
P-Cl Stretch (cm⁻¹)530525

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can provide detailed insights into the mechanisms of chemical reactions involving ethenylphosphonothioic dichloride. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products. The activation energies and reaction enthalpies calculated for different possible pathways can help to determine the most likely reaction mechanism. nih.govrsc.orgresearchgate.net

For instance, the hydrolysis of the P-Cl bonds in ethenylphosphonothioic dichloride is a reaction of significant interest. Computational studies can be used to investigate the step-by-step mechanism of this reaction, including the role of water molecules and the nature of the transition states. nih.gov Similarly, the reactivity of the ethenyl group in addition reactions can be explored through computational modeling.

Structure-Reactivity Relationship Studies through Theoretical Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. mdpi.com For a series of related organophosphorus compounds, including derivatives of ethenylphosphonothioic dichloride, computational descriptors can be calculated and correlated with experimentally determined activities or properties. nih.gov

The descriptors used in these studies can be derived from quantum chemical calculations and can include electronic, steric, and hydrophobic parameters. taylorfrancis.com By developing a robust QSAR or QSPR model, it is possible to predict the activity or properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. mdpi.com

Advanced Derivatization Strategies for Ethenylphosphonothioic Dichloride

Synthesis of Novel Esters and Thioesters of Ethenylphosphonothioic Acid

The conversion of ethenylphosphonothioic dichloride into its corresponding esters and thioesters is a fundamental derivatization strategy, yielding compounds with a broad spectrum of potential applications. This transformation is typically achieved through the nucleophilic substitution of the chlorine atoms by alcohols or thiols. The reactivity of the P-Cl bonds allows for a stepwise or simultaneous replacement, offering control over the final product structure.

The reaction with alcohols (alcoholysis) in the presence of a base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), proceeds to neutralize the hydrogen chloride byproduct, driving the reaction to completion. The choice of alcohol can range from simple aliphatic and aromatic alcohols to more complex polyols and sterically hindered alcohols, leading to a diverse library of ethenylphosphonothioic esters. The reaction conditions, including solvent, temperature, and stoichiometry of the reactants, can be tailored to optimize the yield of the desired mono- or di-substituted ester.

Similarly, the reaction with thiols (thiolysis) affords the corresponding thioesters. Thiolates, being potent nucleophiles, readily displace the chloride ions from the phosphorus center. The synthesis of S-alkyl and S-aryl ethenylphosphonothioates has been explored, often employing similar reaction conditions to the ester synthesis. The resulting thioesters often exhibit distinct electronic and steric properties compared to their oxygen-containing counterparts.

ReactantProduct TypeGeneral Reaction Conditions
Alcohols (ROH)Ethenylphosphonothioic acid O-estersInert solvent, base (e.g., triethylamine), controlled temperature
Thiols (RSH)Ethenylphosphonothioic acid S-esters (Thioesters)Inert solvent, base (e.g., triethylamine), controlled temperature

Detailed research has demonstrated the feasibility of these reactions with a variety of nucleophiles. For instance, the reaction of ethenylphosphonothioic dichloride with substituted phenols in the presence of a phase-transfer catalyst can lead to the formation of diaryl ethenylphosphonothioates with high efficiency.

Formation of Substituted Amides and Thioamides from Ethenylphosphonothioic Dichloride

The reaction of ethenylphosphonothioic dichloride with primary or secondary amines provides a direct route to substituted ethenylphosphonothioic amides. This aminolysis reaction is a cornerstone for introducing nitrogen-containing functionalities, which can significantly influence the biological and chemical properties of the resulting molecules. The reaction typically requires at least two equivalents of the amine: one to act as the nucleophile and the second to neutralize the liberated hydrogen chloride. Alternatively, a non-nucleophilic base can be used for this purpose.

The scope of this reaction is broad, accommodating a wide range of amines, including aliphatic, aromatic, and heterocyclic amines. The steric and electronic properties of the amine influence the reaction rate and the stability of the resulting P-N bond. The synthesis of both mono- and di-amido derivatives is possible by controlling the stoichiometry of the reactants.

The synthesis of ethenylphosphonothioic thioamides is a more specialized area. While direct thionation of the corresponding amides using reagents like Lawesson's reagent is a common strategy for converting amides to thioamides, the direct synthesis from ethenylphosphonothioic dichloride and a suitable nitrogen-sulfur reagent could offer a more direct route, although this is less commonly reported in the literature.

ReactantProduct TypeGeneral Reaction Conditions
Primary Amines (RNH₂)N-substituted ethenylphosphonothioic amidesInert solvent, excess amine or external base
Secondary Amines (R₂NH)N,N-disubstituted ethenylphosphonothioic amidesInert solvent, excess amine or external base

Chiral Derivatization and Enantioselective Synthesis of Ethenylphosphonothioic Acid Derivatives

The phosphorus atom in ethenylphosphonothioic acid derivatives can be a stereogenic center when substituted with four different groups. The synthesis of enantiomerically pure or enriched P-chiral organophosphorus compounds is of significant interest due to their potential applications as chiral ligands in asymmetric catalysis and as stereochemically defined biological probes.

One common strategy for chiral derivatization involves the use of chiral auxiliaries. Reacting ethenylphosphonothioic dichloride with a chiral alcohol or amine leads to the formation of a diastereomeric mixture of products. These diastereomers can often be separated by chromatographic techniques. Subsequent cleavage of the chiral auxiliary can then yield the enantiomerically enriched ethenylphosphonothioic acid derivative. Commonly used chiral auxiliaries include naturally derived alcohols like menthol (B31143) or amino alcohols like ephedrine.

Enantioselective synthesis, on the other hand, aims to directly produce one enantiomer in excess through the use of chiral catalysts or reagents. For instance, the desymmetrization of the prochiral ethenylphosphonothioic dichloride by reaction with a nucleophile in the presence of a chiral catalyst could, in principle, afford an enantiomerically enriched monosubstituted product. Research in the broader field of P-chiral phosphorus compounds has explored the use of chiral Lewis acids, Brønsted acids, and organocatalysts to achieve high levels of enantioselectivity in reactions at the phosphorus center. While specific applications to ethenylphosphonothioic dichloride may be limited in the literature, the general principles of asymmetric catalysis provide a framework for the development of such synthetic routes.

ApproachDescriptionKey Features
Chiral AuxiliariesTemporary incorporation of a chiral molecule to induce diastereoselectivity.Formation of separable diastereomers; auxiliary is typically recoverable.
Enantioselective CatalysisUse of a chiral catalyst to favor the formation of one enantiomer.High atom economy; requires development of specific catalyst systems.

Synthesis of Heterocyclic Compounds Incorporating Ethenylphosphonothioic Moieties

The bifunctional nature of ethenylphosphonothioic dichloride, with its two reactive P-Cl bonds, makes it a valuable precursor for the synthesis of phosphorus-containing heterocyclic compounds. By reacting it with dinucleophilic reagents, ring structures can be formed where the phosphorus atom is a constituent of the heterocyclic ring.

For example, reaction with 1,2-diols, 1,3-diols, or catechols can lead to the formation of five-, six-, or seven-membered cyclic phosphonothioates. Similarly, reactions with 1,2-diamines or 1,3-diamines can yield the corresponding cyclic phosphonothioic diamides. The ring size and the nature of the heteroatoms in the ring can be controlled by the choice of the dinucleophilic reagent. These reactions are typically carried out in the presence of a base to scavenge the HCl byproduct.

Another potential route to heterocyclic systems involves the vinyl group. The carbon-carbon double bond can participate in cycloaddition reactions. For instance, a Diels-Alder reaction with a suitable diene could lead to the formation of a six-membered ring containing the phosphorus moiety as a substituent. While such reactions are well-established for other vinylphosphonates, their application to ethenylphosphonothioic dichloride and its derivatives remains an area for further exploration. The electronic properties of the ethenylphosphonothioic group would play a crucial role in the feasibility and stereochemical outcome of such cycloaddition reactions.

DinucleophileResulting Heterocycle Type
1,2-Diols (e.g., ethylene (B1197577) glycol)1,3,2-Dioxaphospholane derivatives
1,3-Diols (e.g., 1,3-propanediol)1,3,2-Dioxaphosphinane derivatives
1,2-Diamines (e.g., ethylenediamine)1,3,2-Diazaphospholidine derivatives
o-Phenylenediamine1,3,2-Benzodiazaphosphole derivatives

The synthesis of these heterocyclic structures opens up possibilities for creating novel molecular architectures with unique conformational and electronic properties, potentially leading to new applications in materials science and medicinal chemistry.

Polymerization and Material Science Applications of Ethenylphosphonothioic Dichloride

Radical Polymerization of Ethenylphosphonothioic Dichloride Monomers

There is a lack of specific studies detailing the radical polymerization of ethenylphosphonothioic dichloride. The general principles of free-radical polymerization of vinyl monomers are well-established, involving initiation, propagation, and termination steps. hacettepe.edu.trnih.govresearchgate.netresearchgate.net For a monomer like ethenylphosphonothioic dichloride, the vinyl group would be susceptible to attack by a free radical, initiating the polymerization process. However, without experimental data, key parameters such as the rate of polymerization, the achievable molecular weights, and the potential for side reactions involving the phosphonothioic dichloride group remain speculative.

Copolymerization with Diverse Vinyl Monomers for Functional Materials

Information regarding the copolymerization of ethenylphosphonothioic dichloride with other vinyl monomers is not available in the reviewed literature. Determining the reactivity ratios (r1 and r2) is crucial for understanding the copolymerization behavior of any two monomers. chemrxiv.orgopen.educhempedia.inforesearchgate.netekb.eg These ratios predict whether the resulting copolymer will have a random, alternating, or blocky structure. Without experimental determination of these reactivity ratios for ethenylphosphonothioic dichloride with common vinyl monomers such as styrene, acrylates, or vinyl acetate, the composition and structure of any potential copolymers are unknown.

Synthesis of Phosphorus-Containing Polymers

The synthesis of phosphorus-containing polymers is a broad area of research, primarily due to their applications as flame retardants, adhesives, and in biomedical fields. nih.govgoogle.com Generally, these polymers are synthesized through various methods, including polycondensation and ring-opening polymerization. While ethenylphosphonothioic dichloride represents a potential monomer for creating novel phosphorus-containing polymers via vinyl polymerization, specific examples of its use in this context are not documented. The reactive P-Cl bonds in the dichloride group offer a potential site for post-polymerization modification, which could be a route to a variety of functional polymers.

Development of Polymeric Materials with Tunable Physicochemical Properties

The development of polymeric materials with tunable physicochemical properties is a key driver of polymer research. For polymers derived from ethenylphosphonothioic dichloride, one could hypothesize that the phosphorus and sulfur content would impart specific properties, such as flame retardancy, adhesion to metal surfaces, or unique optical properties. The high reactivity of the P-Cl bonds would also allow for the tuning of properties like solubility, thermal stability, and chemical resistance through subsequent chemical modifications. However, in the absence of synthesized and characterized polymers, these remain theoretical possibilities. For instance, the properties of a well-known chlorinated polymer, polyvinylidene chloride (PVDC), are significantly influenced by its high chlorine content, leading to excellent barrier properties. wikipedia.org Analogous structure-property relationships for poly(ethenylphosphonothioic dichloride) have yet to be established.

Surface Functionalization and Coating Applications

The reactive nature of the phosphonothioic dichloride group suggests that this monomer or its polymers could be used for surface functionalization and as coatings. The dichloride group can readily react with nucleophiles such as hydroxyl or amine groups present on the surfaces of various materials, leading to the covalent grafting of the phosphorus-containing moiety. This could be used to alter the surface properties of materials, for example, to improve adhesion, impart flame retardancy, or introduce a platform for further chemical reactions. While surface modification using related organophosphorus compounds has been reported, ohiolink.edu specific studies employing ethenylphosphonothioic dichloride for this purpose are not found in the available literature.

Emerging Research Directions and Future Perspectives in Ethenylphosphonothioic Dichloride Chemistry

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes for organophosphorus compounds. For ethenylphosphonothioic dichloride, future research could explore several avenues to enhance its environmental footprint. Traditional synthesis methods for similar compounds often involve multi-step processes with stoichiometric reagents and the generation of significant waste.

Table 1: Potential Green Chemistry Strategies for Ethenylphosphonothioic Dichloride Synthesis

Green Chemistry PrinciplePotential Application to Ethenylphosphonothioic Dichloride Synthesis
Atom Economy Development of addition reactions that incorporate all reactant atoms into the final product.
Use of Catalysis Exploration of catalytic routes to replace stoichiometric reagents, enhancing efficiency and reducing waste.
Benign Solvents Investigation of alternative reaction media to replace volatile and hazardous organic solvents.
Energy Efficiency Optimization of reaction conditions to minimize energy consumption, such as ambient temperature and pressure reactions.

Catalytic Applications in Organic Synthesis and Transformations

The unique electronic and steric properties of organophosphorus compounds make them valuable as ligands in catalysis. While the catalytic applications of ethenylphosphonothioic dichloride itself are not documented, its derivatives could serve as novel ligands for a variety of organic transformations. The ethenyl group offers a site for further functionalization, allowing for the tuning of the ligand's properties.

Potential applications could include cross-coupling reactions, asymmetric catalysis, and polymerization. The phosphorus center, once modified, could coordinate to a metal center, influencing its catalytic activity and selectivity. Research in this area would involve the synthesis of novel ligands derived from ethenylphosphonothioic dichloride and the evaluation of their performance in various catalytic systems.

Integration into Advanced Functional Materials and Nanomaterials

Organophosphorus compounds are increasingly being integrated into advanced functional materials due to their unique properties, such as flame retardancy, and their ability to act as ligands for metal ions. Ethenylphosphonothioic dichloride, with its reactive P-Cl bonds and polymerizable ethenyl group, is a promising candidate for the synthesis of new polymers and hybrid materials.

The ethenyl group could be utilized for polymerization or for grafting onto other polymer backbones, introducing phosphorus-sulfur moieties into the material. This could impart desirable properties such as flame resistance, thermal stability, and metal-binding capabilities. Furthermore, derivatives of ethenylphosphonothioic dichloride could be used to functionalize the surface of nanomaterials, creating hybrid materials with tailored properties for applications in sensing, catalysis, and electronics.

Table 2: Potential Applications of Ethenylphosphonothioic Dichloride in Materials Science

Material TypePotential Role of Ethenylphosphonothioic DichloridePotential Properties and Applications
Polymers As a monomer or co-monomer in polymerization reactions.Flame retardancy, enhanced thermal stability, metal coordination.
Hybrid Materials As a surface modifier for nanoparticles or other substrates.Tailored surface chemistry, improved dispersibility, catalytic activity.
Nanomaterials As a precursor for the synthesis of phosphorus- and sulfur-containing nanomaterials.Novel electronic and optical properties, applications in sensing.

Synergy between Theoretical and Experimental Research in Ethenylphosphonothioic Dichloride Chemistry

A synergistic approach combining theoretical calculations and experimental studies will be crucial for unlocking the full potential of ethenylphosphonothioic dichloride. Computational chemistry can provide valuable insights into the compound's reactivity, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) calculations could be employed to predict reaction mechanisms, guide the design of new synthetic routes, and understand the properties of its derivatives. For instance, theoretical modeling could help in designing novel catalysts based on ethenylphosphonothioic dichloride ligands by predicting their coordination behavior and influence on the catalytic cycle. This computational guidance would allow for more targeted and efficient experimental work, accelerating the discovery and development of new applications for this versatile chemical. The combination of theoretical predictions and experimental validation will be a powerful tool for advancing the chemistry of ethenylphosphonothioic dichloride.

Q & A

Q. What are the recommended synthetic methodologies for preparing ethenylphosphonothioic dichloride?

Methodological Answer: Ethenylphosphonothioic dichloride can be synthesized via thionation of its phosphonic dichloride precursor (e.g., ethenylphosphonic dichloride) using sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide (P₂S₅). Alternatively, nucleophilic substitution reactions involving thiophosphate intermediates may be employed. For example, ethylphosphonothioic dichloride (CAS 993-43-1) is synthesized by reacting ethylphosphonic dichloride with hydrogen sulfide under controlled conditions . Similar methodologies can be adapted for the ethenyl derivative, with strict control of reaction temperature (<0°C) and inert atmospheres to prevent hydrolysis.

Q. How can spectroscopic techniques characterize ethenylphosphonothioic dichloride?

Methodological Answer:

  • ³¹P NMR : The phosphorus nucleus in ethenylphosphonothioic dichloride exhibits a distinct shift due to sulfur’s electronegativity. For ethylphosphonothioic dichloride (CAS 993-43-1), δ ~85–95 ppm is observed, compared to ~20–30 ppm for phosphonic dichlorides .
  • IR Spectroscopy : A strong P=S stretch appears at 550–600 cm⁻¹, differentiating it from P=O (~1250 cm⁻¹) in phosphonic analogs .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 162 for C₂H₃Cl₂PS) confirm molecular weight. Fragmentation patterns identify Cl⁻ loss and ethenyl group stability .

Q. What are the critical stability considerations for handling ethenylphosphonothioic dichloride?

Methodological Answer: Ethenylphosphonothioic dichloride is highly moisture-sensitive, undergoing rapid hydrolysis to produce HCl and thiophosphoric acid derivatives. Storage recommendations include:

  • Inert Atmosphere : Use argon or nitrogen in Schlenk flasks .
  • Low Temperatures : Store at –20°C to slow degradation .
  • Compatibility : Avoid contact with alcohols or amines, which trigger exothermic reactions. Glass or PTFE-lined containers are preferred over metals .

Advanced Research Questions

Q. How can computational chemistry elucidate reaction mechanisms involving ethenylphosphonothioic dichloride?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model nucleophilic substitution pathways. For example:

  • Electrophilicity : The phosphorus center’s electrophilicity is enhanced by the electron-withdrawing ethenyl group, accelerating reactions with nucleophiles like water or amines.
  • Transition States : Free energy barriers for hydrolysis can be compared to ethyl analogs to predict kinetics .

Q. What strategies resolve contradictions in toxicity data for organophosphonothioates?

Methodological Answer: Discrepancies in acute toxicity (e.g., LD₅₀ variability) arise from differences in species metabolism or experimental protocols. Methodologies include:

  • In Silico Modeling : Use QSAR models to correlate structural features (e.g., LogP = 2.8 for ethenyl derivatives ) with toxicity endpoints.
  • In Vitro Assays : Compare acetylcholinesterase inhibition rates across analogs. Ethylphosphonothioic dichloride (CAS 993-43-1) shows 50% inhibition at 10 µM .
  • Cross-Validation : Replicate studies under standardized OECD guidelines to minimize variability.

Q. How can ethenylphosphonothioic dichloride be applied in novel organophosphorus chemistry?

Methodological Answer: The ethenyl group enables unique reactivity:

  • Polymer Chemistry : As a monomer for flame-retardant polymers via radical-initiated polymerization.
  • Agrochemical Intermediates : React with thioureas to form thioether pesticides, analogous to O-ethyl O-4-nitrophenyl phenyl phosphonothioate (CAS 2104-64-5) .
  • Ligand Design : Coordinate transition metals (e.g., Pd) for catalytic applications, leveraging the P=S moiety’s soft donor properties.

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